

Isopropyl acetoacetate molecular weight and formula

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Compound of Interest

Compound Name: *Isopropyl acetoacetate*

Cat. No.: *B017614*

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An In-depth Technical Guide to **Isopropyl Acetoacetate** for Researchers and Drug Development Professionals

Introduction

Isopropyl acetoacetate (IPAA) is a versatile organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Its chemical structure, an ester of acetoacetic acid and isopropanol, features a reactive β -ketoester moiety, making it a valuable building block in a variety of organic transformations. This guide provides a comprehensive overview of the essential physicochemical properties of **isopropyl acetoacetate**, detailed experimental protocols for its synthesis and application, and a visualization of its role in the significant Biginelli reaction.

Physicochemical Properties

Isopropyl acetoacetate is a colorless liquid with a characteristic fruity odor.^[2] It is soluble in many organic solvents like ethanol and ether but is only slightly soluble in water.^{[2][3]} A summary of its key quantitative data is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₂ O ₃	[1][2][4]
Linear Formula	CH ₃ COCH ₂ COOCH(CH ₃) ₂	[5]
Molecular Weight	144.17 g/mol	[1][3][4][5]
CAS Number	542-08-5	[1][2][3]
Density	0.989 g/mL at 20 °C	[5][6][7]
Boiling Point	187 °C (with decomposition)	[1][3]
95 °C at 52 hPa	[5][6][7]	
Flash Point	71 °C	[1]
Refractive Index	1.418 (n ₂₀ /D)	[7]
Percent Composition	C: 58.32%, H: 8.39%, O: 33.29%	[3]

Experimental Protocols

Isopropyl acetoacetate is not only a synthetic target but also a crucial reactant in multicomponent reactions that are foundational to medicinal chemistry.

Synthesis of Isopropyl Acetoacetate via Transesterification

This protocol describes the synthesis of **isopropyl acetoacetate** from ethyl acetoacetate and isopropanol.

Methodology:

- Reaction Setup: A solution is prepared by mixing ethyl acetoacetate (250 g), isopropanol (1500 mL), and concentrated sulfuric acid (10 mL) in a suitable reaction flask.[2]
- Reflux: The mixture is heated at reflux for a period of 3 hours.[2]

- Solvent Removal: After the reflux period, the excess isopropanol is removed by distillation.[2]
- Neutralization and Filtration: The remaining residue is neutralized with barium carbonate. The resulting solid is removed by filtration.[2]
- Purification: The crude product is purified by distillation under reduced pressure (vacuum distillation) to yield pure **isopropyl acetoacetate**. The expected boiling point is 79-82 °C at 20 mm Hg.[2]

Application in the Biginelli Reaction

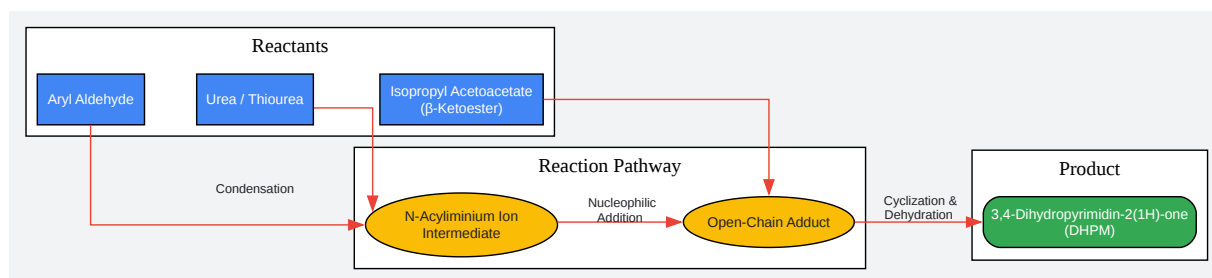
The Biginelli reaction is a one-pot, three-component cyclocondensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities, including calcium channel blocking and antihypertensive effects.[6][8] **Isopropyl acetoacetate** can be used as the β -ketoester component in this reaction.

General Methodology:

- Reactant Mixture: In a round-bottom flask, combine the aldehyde (e.g., benzaldehyde, 1.0 eq.), **isopropyl acetoacetate** (1.0 eq.), and urea or thiourea (1.2 eq.).
- Catalyst and Solvent: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃) and a suitable solvent such as ethanol.[5][8]
- Reaction Conditions: The mixture is typically heated to reflux and stirred for several hours.[9] The reaction progress can be monitored using thin-layer chromatography (TLC).
- Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, often resulting in the precipitation of the product. The solid product is collected by filtration, washed with cold solvent, and can be further purified by recrystallization.[10]

Reaction Pathway Visualization

The following diagram illustrates the generalized mechanism of the Biginelli reaction, a key application for **isopropyl acetoacetate** in drug development.



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Figure 1: Generalized mechanism of the Biginelli reaction.

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